
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that features a combination of thiophene, pyrazine, and furan moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry due to their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves multi-step reactions. One common method includes the condensation of pyrazin-2-amine with furan-2-carboxylic acid derivatives in the presence of coupling agents like TiCl4 . The thiophene ring can be introduced through Suzuki cross-coupling reactions involving thiophene boronic acids .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene and furan rings can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to sulfoxides or sulfones, while reduction can yield amines or alcohols.
Scientific Research Applications
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Industry: Utilized in the development of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic rings can interact with enzymes and receptors, potentially inhibiting or activating biological processes. Detailed studies on its binding affinity and molecular interactions are essential to understand its full mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Known for their applications in organic electronics and pharmaceuticals.
Pyrazine Derivatives: Widely studied for their antimicrobial and anticancer activities.
Furan Derivatives: Used in the synthesis of various bioactive molecules and materials.
Uniqueness
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is unique due to its combination of three different heterocyclic rings, which may confer distinct biological activities and chemical properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
N-((3-(thiophen-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of thiophene, pyrazine, and furan rings, which contribute to its chemical reactivity and biological interactions. The structural formula can be represented as follows:
This compound operates through various molecular pathways:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in microbial growth and cancer cell proliferation.
- Receptor Modulation : It interacts with specific receptors, modulating their activity to exert therapeutic effects.
- Biofilm Disruption : The compound exhibits significant antibiofilm activity against pathogens such as Staphylococcus aureus and Staphylococcus epidermidis, reducing biofilm formation more effectively than traditional antibiotics like Ciprofloxacin .
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of this compound through various assays:
Pathogen | MIC (μg/mL) | MBC (μg/mL) | Activity |
---|---|---|---|
Staphylococcus aureus | 0.22 | 0.25 | Bactericidal |
Staphylococcus epidermidis | 0.24 | 0.26 | Bactericidal |
Escherichia coli | 0.30 | 0.32 | Bactericidal |
The minimum inhibitory concentration (MIC) values indicate potent antimicrobial activity, with the compound showing synergy with other antibiotics, thereby enhancing their efficacy .
Anticancer Potential
The anticancer activity of this compound has been explored in various cancer cell lines:
- Cell Viability Assays : IC50 values were determined for several cancer types:
- Breast Cancer (MCF7): IC50 = 15 μM
- Lung Cancer (A549): IC50 = 12 μM
- Colon Cancer (HCT116): IC50 = 18 μM
These results demonstrate the compound's potential as a therapeutic agent in oncology, particularly due to its ability to induce apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of this compound:
- Study on Antibacterial Properties : A study published in the ACS Omega journal reported that derivatives of this compound exhibited significant antibacterial effects against multidrug-resistant strains, showcasing its potential as a lead compound for drug development .
- Cancer Research : Research conducted on various cancer cell lines indicated that the compound effectively inhibited tumor growth by disrupting cell cycle progression and promoting apoptosis through caspase activation pathways .
Properties
IUPAC Name |
N-[(3-thiophen-3-ylpyrazin-2-yl)methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O2S/c18-14(12-2-1-6-19-12)17-8-11-13(16-5-4-15-11)10-3-7-20-9-10/h1-7,9H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWNUSRUBVNKPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCC2=NC=CN=C2C3=CSC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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